molecular formula C₂₃H₂₄ClNO₄S B1151003 trans-Ticlopidine-MP Derivative

trans-Ticlopidine-MP Derivative

Cat. No.: B1151003
M. Wt: 445.96
Attention: For research use only. Not for human or veterinary use.
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Description

The trans-Ticlopidine-MP Derivative is a chemical research tool designed for investigative applications, primarily in the field of hematology and cardiovascular pharmacology. This compound is structurally related to Ticlopidine, a well-known thienopyridine class inhibitor of platelet aggregation . Ticlopidine itself functions as an antagonist of the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on platelet cell membranes . By binding to this receptor, it prevents ADP from activating the glycoprotein IIb/IIIa complex, thereby inhibiting platelet aggregation and helping to maintain blood fluidity. Researchers utilize this derivative to explore the structure-activity relationships of P2Y12 inhibitors, study the mechanisms of thrombus formation, and investigate potential avenues for novel antiplatelet therapies . The "MP Derivative" modification is intended to provide a specific stereochemical or functional group alteration (trans-configuration) that may influence the compound's binding affinity, metabolic stability, or selectivity, making it a valuable probe for specialized biochemical and pharmacological research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₃H₂₄ClNO₄S

Molecular Weight

445.96

Synonyms

(E)-2-[1-[(2-chlorophenyl)methyl]-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-3-piperidinylidene]acetic Acid; 

Origin of Product

United States

Synthetic Methodologies and Derivatization for Research Applications

Isotopic Labeling Strategies for Metabolite Tracing in Research Models

Isotopic labeling is a powerful technique used to track the metabolic fate of a drug in a biological system. researchgate.netnih.goveurekaselect.com This involves replacing one or more atoms in the drug molecule with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net These labeled compounds are chemically identical to the unlabeled drug but can be distinguished using analytical techniques like mass spectrometry. researchgate.netnih.goveurekaselect.com

For ticlopidine (B1205844), isotopic labeling would allow researchers to follow its conversion to various metabolites and determine their distribution in the body. For example, online hydrogen/deuterium (H/D) exchange experiments have been used to aid in the structural characterization of ticlopidine conjugates. nih.gov The use of stable isotopes is considered the gold standard for quantifying endogenous metabolites in complex biological samples. eurisotop.com This approach helps to differentiate between drug-derived metabolites and other endogenous compounds, providing a clearer picture of the drug's metabolic pathways. researchgate.neteurisotop.com

The table below summarizes common isotopes used in metabolic research and their applications.

IsotopeApplication in Metabolite Tracing
Deuterium (²H)Tracing the metabolic fate of molecules, particularly in lipid metabolism. nih.gov Can be used to investigate metabolic flux through pathways like the TCA cycle. nih.gov
Carbon-13 (¹³C)Used to synthesize labeled compounds to study their metabolism and identify metabolites. researchgate.net
Nitrogen-15 (¹⁵N)Incorporated into molecules to trace their metabolic pathways and characterize resulting metabolites. researchgate.net

By using isotopically labeled ticlopidine in research models, scientists can gain a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. nih.goveurekaselect.com

Advanced Analytical Techniques for the Characterization and Quantification of Trans Ticlopidine Mp Derivative

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the analysis of ticlopidine (B1205844) and its derivatives. nih.govnih.gov These methods offer high resolution and sensitivity for separating complex mixtures. Method development for the trans-Ticlopidine-MP Derivative typically involves optimizing several key parameters to achieve efficient separation from the parent drug, other metabolites, and endogenous matrix components.

A common approach utilizes reverse-phase chromatography, where a nonpolar stationary phase (like C8 or C18) is paired with a polar mobile phase. researchgate.netresearchgate.net The mobile phase often consists of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). nih.govwjpr.net Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the timely elution of all compounds with good peak shape. wjpr.net For UHPLC applications, smaller particle size columns (< 2 µm) are used, which allows for faster analysis times and improved separation efficiency. sielc.com

Table 1: Example HPLC/UHPLC Method Parameters for Ticlopidine Metabolite Analysis
ParameterHPLC ConditionUHPLC Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min0.4 mL/min
Gradient 20% to 80% B over 15 min15% to 75% B over 4 min
Column Temp. 30 °C40 °C
Detection UV at 235 nm or Mass SpectrometryMass Spectrometry

Chromatographic Separation of trans and cis Stereoisomers of Derivatized Metabolites

The formation of metabolites can introduce new stereocenters, leading to the existence of stereoisomers, such as trans and cis isomers. The spatial arrangement of these isomers can significantly impact their biological activity. Therefore, their chromatographic separation is critical. While chiral columns are used for enantiomers, the separation of diastereomers like cis and trans isomers can often be achieved on standard achiral reverse-phase columns.

The different three-dimensional structures of cis and trans isomers result in distinct interactions with the stationary phase, allowing for their separation. Method development focuses on optimizing the mobile phase composition, pH, and temperature to maximize the resolution between the isomeric peaks. The use of different organic modifiers or buffer systems can alter the selectivity of the separation. For instance, studies on the separation of ezetimibe (B1671841) stereoisomers have shown that mobile phase composition plays a critical role in achieving satisfactory resolution on a given stationary phase. nih.gov Derivatization of the metabolites can further enhance the structural differences between isomers, potentially simplifying their separation. nih.gov

Chiral Chromatography for Enantiomeric Resolution of Metabolites

When a metabolite is chiral and exists as a pair of enantiomers, specialized chiral chromatography is required for their separation. This is crucial as enantiomers can have different pharmacological and toxicological profiles. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times.

For thienopyridine derivatives like clopidogrel (B1663587), which is structurally related to ticlopidine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have proven effective for enantiomeric resolution. scirp.orgresearchgate.net The separation of the enantiomers of the this compound would likely involve screening various CSPs and mobile phase systems. Both normal-phase (e.g., hexane/alcohol) and reverse-phase modes can be explored to find the optimal conditions for resolution. researchgate.net Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. scirp.org

Table 2: Representative Chiral Chromatography Conditions
ParameterCondition
Column Cellulose-based Chiral Stationary Phase (e.g., Chiralcel OD-H)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 225 nm

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for both identifying and quantifying drug metabolites. nih.govnih.gov For the this compound, electrospray ionization (ESI) in positive mode is typically used, as it efficiently ionizes the nitrogen-containing thienopyridine structure, forming a protonated molecule [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide the accurate mass of the metabolite, allowing for the determination of its elemental composition with high confidence. researchgate.net

Fragmentation Patterns and Ion Transitions for this compound Identification

Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the precursor ion (the [M+H]⁺ of the metabolite) and analyzing the resulting product ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For ticlopidine and its derivatives, characteristic fragmentation pathways involve cleavage of the tetrahydro-thienopyridine ring system. nih.govresearchgate.net

For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are selected. For ticlopidine itself, a common transition is m/z 264.0 → m/z 154.2. researchgate.net For the this compound, the precursor ion would be the m/z of its protonated molecule. The product ions would be selected based on fragments that are both specific to the molecule and produce a strong, consistent signal. The identification of these transitions is a key step in developing a robust quantitative assay.

Table 3: Hypothetical Ion Transitions for MS/MS Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Use
Ticlopidine264.0154.2Quantifier
Ticlopidine264.0110.1Qualifier
This compound[M+H]⁺Fragment 1Quantifier
This compound[M+H]⁺Fragment 2Qualifier
Internal Standard (e.g., Clopidogrel)322.4212.2Quantifier

Quantitative Method Validation for Research Sample Analysis

Once an LC-MS/MS method is developed, it must be rigorously validated to ensure its reliability for analyzing research samples, such as plasma or tissue homogenates. researchgate.netamazonaws.com Validation is typically performed according to guidelines from regulatory bodies and includes the assessment of the following parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. Ticlopidine assays often show linearity over a range from low ng/mL to µg/mL levels. nih.govwjpr.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Both are typically assessed at multiple concentration levels (low, medium, and high QC samples) and should be within ±15% (±20% at the lower limit of quantification). nih.govwjpr.net

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision. nih.gov

Recovery and Matrix Effect: Recovery assesses the efficiency of the sample extraction process, while the matrix effect evaluates the influence of co-eluting endogenous components on the ionization of the analyte.

Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

Table 4: Summary of Typical Validation Parameters and Acceptance Criteria
ParameterAcceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy 85-115% of nominal value (80-120% for LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., CV ≤ 15%)
Stability Analyte concentration within ±15% of initial value

Spectroscopic Characterization (e.g., NMR, IR) of Synthesized Metabolites and Their Derivatized Forms

While MS provides information on mass and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous determination of a molecule's detailed chemical structure, especially for synthesized reference standards of metabolites. nih.govnih.gov

For the this compound, advanced NMR experiments provide information beyond simple proton and carbon counts. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule, confirming the site of metabolic modification and derivatization.

Furthermore, the Nuclear Overhauser Effect (NOE) can be used to determine the relative stereochemistry of the molecule, confirming the trans configuration by observing spatial proximities between specific protons. researchgate.net This is a critical step in confirming the identity of the stereoisomer. IR spectroscopy complements NMR by providing information about the functional groups present in the molecule. For the derivatized metabolite, IR can confirm the presence of new bonds (e.g., carbonyls, esters) introduced during derivatization and monitor changes in the characteristic vibrations of the thienopyridine core.

Stability Assessment of this compound in Research Matrices

The stability of the this compound, a molecule crucial for the accurate quantification of ticlopidine's active metabolite, is a critical parameter in preclinical and clinical research. The inherent instability of the active thiol metabolite of ticlopidine necessitates its derivatization, commonly with an alkylating agent such as 2-bromo-3'-methoxyacetophenone (MPB), to ensure its integrity during sample handling, storage, and analysis. While specific stability data for the this compound is not extensively available in the public domain, valuable insights can be drawn from stability studies conducted on the analogous derivatized active metabolite of clopidogrel (CAMD), another thienopyridine drug that shares structural and metabolic similarities with ticlopidine. These studies provide a framework for understanding the stability profile of such derivatized thiol metabolites in various biological matrices.

Research findings on the stability of the derivatized active metabolite of clopidogrel suggest a high degree of stability under typical laboratory conditions, which is essential for reliable bioanalytical method validation and subsequent pharmacokinetic and pharmacodynamic studies. The derivatization process itself is a key step in preserving the analyte from degradation.

Detailed Research Findings

Comprehensive stability assessments of the derivatized active metabolite of clopidogrel have been performed in human plasma to evaluate its integrity under different storage and handling scenarios. These evaluations typically include freeze-thaw stability, short-term (bench-top) stability, and long-term stability.

Freeze-Thaw Stability: The resilience of the derivatized metabolite to temperature fluctuations is a key consideration, particularly for samples that may undergo multiple freeze-thaw cycles. Studies on the derivatized active metabolite of clopidogrel have demonstrated its stability after undergoing three freeze-thaw cycles. In these experiments, plasma samples containing the derivatized metabolite were frozen and thawed three times without showing significant degradation. nih.govresearchgate.net This indicates that the derivatized compound is robust enough to withstand repeated access from frozen storage.

Short-Term (Bench-Top) Stability: The stability of the analyte at room temperature is crucial for the duration of sample preparation and analysis. For the derivatized active metabolite of clopidogrel, short-term stability has been confirmed in human plasma for up to 8 hours at room temperature. nih.govresearchgate.net This provides a sufficient window for analytical procedures to be carried out without compromising the integrity of the sample.

Long-Term Stability: For studies that require samples to be stored for extended periods, long-term stability is a critical parameter. The derivatized active metabolite of clopidogrel has been shown to be stable in human plasma for at least 45 days when stored at -80°C. nih.govresearchgate.net This long-term stability ensures that samples from large-scale clinical trials or longitudinal studies can be reliably analyzed.

The following data tables summarize the stability findings for the derivatized active metabolite of clopidogrel in human plasma, which can be considered indicative for the this compound.

Freeze-Thaw Stability of Derivatized Active Metabolite in Human Plasma
Number of CyclesAnalyte ConcentrationStability OutcomeReference
3Low and High QC LevelsStable (No significant degradation) nih.govresearchgate.net
Short-Term (Bench-Top) Stability of Derivatized Active Metabolite in Human Plasma at Room Temperature
DurationAnalyte ConcentrationStability OutcomeReference
8 hoursLow and High QC LevelsStable (No significant degradation) nih.govresearchgate.net
Long-Term Stability of Derivatized Active Metabolite in Human Plasma
Storage TemperatureDurationAnalyte ConcentrationStability OutcomeReference
-80°C45 daysLow and High QC LevelsStable (No significant degradation) nih.govresearchgate.net

Stereochemical Influences on Ticlopidine Metabolite Formation and Activity in Research Models

Formation Pathways of trans and cis Diastereoisomers of Active Metabolites

Ticlopidine (B1205844) undergoes a multi-step metabolic activation to generate its pharmacologically active form. The initial and rate-limiting step involves the oxidation of ticlopidine's thiophene (B33073) ring. This reaction is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system and results in the formation of an unstable intermediate, 2-oxo-ticlopidine. nih.gov This intermediate is a crucial precursor to the active metabolite. nih.gov

The subsequent step involves the opening of the 2-oxo-thienopyridine ring, which leads to the formation of a highly reactive thiol metabolite. nih.govnih.gov This thiol metabolite is the molecule responsible for the antiplatelet effects of ticlopidine. nih.govnih.gov Research has identified this active moiety, designated as UR-4501 in some studies, which irreversibly inhibits platelet aggregation. nih.gov

The generation of the active thiol metabolite is not a singular pathway. It results in the formation of different stereoisomers, which can be broadly classified as cis and trans diastereoisomers. Studies on the closely related thienopyridine, clopidogrel (B1663587), have shown that the metabolism of its 2-oxo intermediate yields multiple diastereomers due to the presence of multiple chiral centers and an exocyclic double bond. nih.gov This process results in two trans-isomers and two cis-isomers of the active metabolite. nih.gov A similar stereochemical complexity is expected in the metabolism of ticlopidine.

Further research has distinguished between two thiol metabolite isomers of ticlopidine, M1 and M2. nih.gov The formation of these isomers is catalyzed by different enzymes, indicating distinct metabolic pathways that lead to stereochemically different products. nih.gov Only one of these, M2, was demonstrated to be the pharmacologically active form. nih.gov The presence of reducing agents can also influence the stereochemical outcome; for instance, in clopidogrel studies, ascorbic acid was found to favor the formation of cis-isomers over trans-isomers of the active metabolite. nih.gov This highlights that the local biochemical environment can play a significant role in determining the ratio of diastereoisomers formed.

Enzymatic Biotransformation and Stereoselectivity (e.g., Cytochrome P450 Enzymes)

The enzymatic biotransformation of ticlopidine is a prime example of stereoselectivity in drug metabolism, with Cytochrome P450 (CYP) enzymes playing a central role. nih.govnih.gov The conversion of the parent drug to its active form is dependent on these hepatic enzymes. nih.govsmpdb.ca

The two main steps in ticlopidine's metabolic activation are governed by different sets of enzymes, which contributes to the formation of distinct isomers:

Formation of 2-oxo-ticlopidine: The initial oxidation of the thiophene ring is NADPH-dependent and involves multiple CYP isoforms. In vitro studies with human liver microsomes have identified CYP1A2, CYP2B6, CYP2C19, and CYP2D6 as participants in this reaction. nih.gov

Formation of Thiol Metabolites: The conversion of the 2-oxo-ticlopidine intermediate into its thiol metabolites demonstrates significant stereoselectivity.

The pharmacologically active metabolite (M2) is generated through a pathway dependent on microsomal CYP isoforms, with research indicating that CYP2B6 has the highest contribution to its formation. nih.gov

In contrast, an isomer of the active metabolite (M1) is formed through different enzymatic pathways. It can be generated by human paraoxonase 1 (PON1) in the plasma or by carboxylesterase 1 (CES1) in the liver. nih.gov

This differential enzymatic processing underscores the stereoselectivity of ticlopidine metabolism, where specific enzymes catalyze the formation of specific isomers, only one of which is responsible for the desired pharmacological activity.

Furthermore, ticlopidine itself acts as a potent inhibitor of certain CYP enzymes. It is a mechanism-based inhibitor of CYP2B6 and a potent competitive inhibitor of CYP2C19 and CYP2D6. nih.govresearchgate.net The inhibition constants (Ki) highlight its strong effect on these enzymes, which falls within the therapeutic plasma concentrations of the drug. nih.gov

Inhibition of Human Cytochrome P450 Isoforms by Ticlopidine. nih.gov
CYP IsoformInhibition Constant (Ki)Type of Inhibition
CYP2C191.2 ± 0.5 µMCompetitive
CYP2D63.4 ± 0.3 µMCompetitive
CYP1A249 ± 19 µMModerate
CYP2C9> 75 µMWeak
CYP2E1584 ± 48 µMMarginal
CYP3A> 1000 µMMarginal

Impact of Stereochemistry on Preclinical Receptor Binding and Functional Inhibition

The stereochemistry of ticlopidine's metabolites has a profound impact on their biological activity. The antiplatelet effect of ticlopidine is mediated by the irreversible binding of its active thiol metabolite to the P2Y12 purinoreceptor on the surface of platelets. nih.govsmpdb.ca This covalent blockade prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding to and activating the receptor, thereby inhibiting platelet aggregation. smpdb.ca

Preclinical research has definitively shown that this pharmacological activity is exclusive to a specific stereoisomer of the thiol metabolite. Studies have identified an active moiety, referred to as M2 or UR-4501, which is responsible for the in vivo activities of ticlopidine. nih.govnih.gov In vitro platelet aggregation assays demonstrated that this active metabolite produced a concentration-dependent inhibition of ADP-induced human platelet aggregation. nih.govnih.gov In contrast, the precursor metabolite, 2-oxo-ticlopidine, showed no inhibitory effect. nih.govnih.gov

The distinction between the active metabolite M2 and its isomer M1, which is formed by different enzymes, further highlights the critical role of stereochemistry. nih.gov Only M2 was found to be pharmacologically active, indicating that the specific three-dimensional structure of the active isomer is essential for its interaction with the P2Y12 receptor. nih.gov The inhibitory effect of the active metabolite was shown to be persistent even after washing the platelets, which supports the irreversible nature of the binding to the receptor. nih.gov This irreversible interaction is thought to be due to the formation of a disulfide bridge between the thiol group of the active metabolite and a cysteine residue on the P2Y12 receptor. nih.gov

Functional Activity of Ticlopidine Metabolites in Preclinical Models
MetaboliteActivity in Platelet Aggregation AssayTarget Receptor
Ticlopidine (Prodrug)Inactive in vitroN/A
2-oxo-ticlopidineInactiveN/A
Active Thiol Metabolite (M2 / UR-4501)Active (Inhibits ADP-induced aggregation)P2Y12
Metabolite Isomer (M1)InactiveN/A

Computational Modeling of Stereoisomer Interactions with Metabolizing Enzymes and Receptors

Computational modeling has become an indispensable tool for investigating the complex interactions between drugs, their stereoisomers, metabolizing enzymes, and target receptors. nih.govmdpi.com For ticlopidine, these in silico approaches provide valuable insights into the structural basis of its metabolism and mechanism of action at a molecular level.

Modeling Interactions with Metabolizing Enzymes (CYPs): Computational studies have been used to explore how ticlopidine binds to CYP enzymes. A crystal structure of a rabbit CYP2B4-ticlopidine complex, complemented by molecular docking studies, suggested a preferred orientation of the drug within the enzyme's active site. nih.gov These models help predict which part of the drug molecule, the thiophene or the chlorophenyl group, is oriented toward the heme prosthetic group for oxidation. nih.gov Such analyses are crucial for understanding the initial steps of metabolic activation and the potential for drug-drug interactions. nih.gov

Modeling Interactions with the Target Receptor (P2Y12): Molecular docking studies have been performed to analyze the interaction between ticlopidine's active metabolite and the P2Y12 receptor. ijpsr.comijpsr.com These models help identify the specific binding site and the key amino acid residues involved in the interaction. For instance, docking of the parent ticlopidine molecule with a model of the P2Y12 receptor identified hydrogen bond interactions with residues such as TYR-109, ASN-159, and ARG-256, yielding a calculated docking affinity. researchgate.net While this was for the prodrug, similar studies on the active metabolite help to elucidate the precise mechanism of the irreversible covalent bond formation that leads to platelet inhibition. ijpsr.comoup.com By comparing the binding energies and interaction patterns of different stereoisomers, computational models can help explain why one isomer is active while another is not, providing a rationale for the observed stereoselectivity in functional assays. ijpsr.com These computational approaches are instrumental in designing new P2Y12 inhibitors and predicting the activity of potential future metabolites. ijpsr.comijpsr.com

Preclinical Pharmacological Investigations of Ticlopidine S Active Metabolites Relevant to Trans Ticlopidine Mp Derivative Research

In Vitro Receptor Binding and Ligand Affinity Studies (e.g., P2Y12 Receptor)

The primary target of ticlopidine's active metabolites is the P2Y12 receptor, a key player in ADP-induced platelet aggregation. nih.govnih.govnih.gov In vitro studies have been instrumental in elucidating the nature of this interaction.

Target Identification and Specificity Profiling of Active Metabolite Isomers

Ticlopidine (B1205844) and its fellow thienopyridines, clopidogrel (B1663587) and prasugrel, are prodrugs that necessitate metabolic conversion in the liver and intestines to generate their active metabolites. nih.gov These active forms are responsible for the drugs' antiplatelet effects. nih.govnih.gov The primary molecular target for these active metabolites is the P2Y12 receptor on platelets. nih.govnih.govnih.gov This receptor is crucial for adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. nih.govnih.gov

The active metabolites of thienopyridines, including the trans-Ticlopidine-MP derivative, are reactive thiol compounds. nih.gov Their interaction with the P2Y12 receptor is highly specific, sparing other purinergic receptors like P2Y1 and P2Y13. nih.gov This specificity ensures that the inhibitory action is focused on the amplification of platelet aggregation mediated by ADP. nih.gov The generation of these active metabolites is dependent on cytochrome P450 (CYP) enzymes. nih.govnih.gov

It's important to note that ticlopidine itself, in its unmetabolized form, does not exhibit antiplatelet activity in vitro. nih.govnih.gov However, it has been shown to inhibit ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1, also known as CD39), an enzyme that breaks down ATP and ADP. nih.gov

Assessment of Irreversible Binding Characteristics

A defining characteristic of the active metabolites of thienopyridines, such as the this compound, is their ability to bind irreversibly to the P2Y12 receptor. nih.govnih.gov This covalent binding occurs through the formation of a disulfide bridge between the thiol group of the active metabolite and a cysteine residue on the P2Y12 receptor. nih.gov

This irreversible interaction means that the inhibition of the P2Y12 receptor persists for the entire lifespan of the platelet. nih.govnih.gov Consequently, even after the active metabolite is no longer detectable in the plasma, the antiplatelet effect is maintained. nih.gov This long-lasting action is a key feature of ticlopidine's pharmacological profile. nih.gov The persistence of this inhibition, even after washing the platelets in vitro, further confirms the irreversible nature of the binding. nih.govnih.gov

Cell-Based Functional Assays with Active Metabolites (e.g., ADP-induced platelet aggregation in in vitro models)

Cell-based assays are critical for understanding the functional consequences of the active metabolite's interaction with platelets. These in vitro models allow for the direct assessment of the inhibitory effects on platelet aggregation. nih.govresearchgate.net

Signaling Pathway Modulation (e.g., GPIIb/IIIa complex activation)

The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to the activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) complex. nih.gov This complex is the final common pathway for platelet aggregation, enabling platelets to bind to fibrinogen and to each other. The active metabolites of ticlopidine, by blocking the P2Y12 receptor, effectively inhibit this downstream activation of the GPIIb/IIIa complex. nih.gov This prevents the conformational change in the GPIIb/IIIa receptor that is necessary for fibrinogen binding and subsequent platelet aggregation. researchgate.net

Cellular Response Inhibition and Characterization

In vitro studies have demonstrated that the active metabolite of ticlopidine, identified as UR-4501 in some research, effectively inhibits ADP-induced platelet aggregation in a concentration-dependent manner. nih.govnih.gov For instance, UR-4501 was shown to inhibit human platelet aggregation induced by 10 μM ADP with an IC50 value that demonstrates its potency. nih.gov In contrast, the precursor, 2-oxo-ticlopidine, showed no inhibitory activity. nih.govnih.gov

The inhibitory effect of the active metabolite is not limited to ADP. Studies have shown that it also strongly inhibits collagen-induced aggregation and has a slight inhibitory effect on thrombin-induced aggregation. nih.govnih.gov This broad-spectrum inhibition of platelet agonists highlights the central role of the P2Y12 receptor in amplifying platelet activation signals.

AgonistConcentrationInhibition by Ticlopidine Active Metabolite (UR-4501)
ADP10 μMConcentration-dependent inhibition (3–100 μM)
CollagenNot SpecifiedStrongly inhibited (at 10–100 μM)
ThrombinNot SpecifiedSlightly inhibited

Ex Vivo Analysis of Biological Activity from Preclinical Animal Models (e.g., platelet aggregation inhibition)

Ex vivo studies, where blood is collected from animals treated with ticlopidine, provide a bridge between in vitro findings and in vivo efficacy. These analyses confirm that the metabolic activation of ticlopidine in the body leads to a systemic antiplatelet effect. nih.govnih.gov

Research has shown that oral administration of ticlopidine to rats leads to a significant and long-lasting inhibition of platelet aggregation. nih.govresearchgate.net This effect is observed against various agonists, including ADP, collagen, and thrombin. researchgate.net The duration of this antiplatelet effect corresponds to the lifespan of platelets in the rat, further supporting the irreversible nature of the P2Y12 receptor inhibition by the active metabolite. nih.gov

Structure Activity Relationships Sar of Ticlopidine Derivatives and Active Metabolites in Research

Identification of Key Structural Features for Metabolite Formation and Biological Activity

Ticlopidine (B1205844) is a prodrug, meaning it is inactive when administered and must be converted into an active form by the body. drugbank.comsmpdb.cawikipedia.org This metabolic activation is crucial for its biological effect. drugbank.com The process is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. smpdb.canih.gov Research has identified several key structural features of the ticlopidine molecule that are essential for its transformation and subsequent activity.

The thiophene (B33073) ring is a critical component for the formation of the active metabolite. nih.govnih.gov This ring undergoes a two-step metabolic process. nih.gov First, it is oxidized by CYP enzymes, including CYP2C19 and CYP2B6, to form an intermediate, 2-oxo-ticlopidine. smpdb.canih.govnih.gov This intermediate, however, does not possess antiplatelet activity itself. nih.gov The second step involves the opening of this 2-oxo-thiophene ring, which results in the formation of the active metabolite, a thiol-containing compound. nih.govnih.gov It is this reactive thiol group that ultimately confers the biological activity by covalently binding to the P2Y12 receptor on platelets. nih.gov

In addition to the thiophene ring, other parts of the molecule influence its interaction with metabolizing enzymes. Studies have shown that derivatives lacking either the o-chlorophenyl substituent or the free tertiary amine function fail to interact effectively with CYP2C19, the enzyme involved in its metabolism. nih.gov This indicates that these structural elements are necessary for the correct positioning of the drug within the enzyme's active site, facilitating the critical oxidation of the thiophene ring. nih.gov Therefore, the combination of the thiophene ring, the o-chlorophenyl group, and the tertiary amine are all considered essential features for the formation of ticlopidine's active metabolite.

Influence of Substituent Modifications on Metabolite Stereochemistry and Activity

The metabolic activation of ticlopidine is not only a matter of chemical conversion but also of precise three-dimensional structure, or stereochemistry. The oxidation of the thiophene ring and its subsequent opening create a chiral center in the active metabolite, meaning it can exist in different spatial arrangements known as stereoisomers. nih.gov Research on the closely related drug clopidogrel (B1663587) has demonstrated the critical importance of this stereochemistry. nih.gov

For clopidogrel, in vitro metabolism results in a mixture of four stereoisomers (H1-H4). nih.gov However, only one of these, the H4 isomer, is biologically active. nih.gov This highlights that the specific configuration of the thiol group at the C4 position is crucial for its ability to inhibit the platelet P2Y12 receptor. nih.gov Similarly, for the active metabolite of prasugrel, another thienopyridine, the R-configuration of the thiol group is considered essential for its potent bioactivity. nih.gov

Rational Design of Analogs for Mechanistic Probes in Research

The rational design of analogs, or structurally similar molecules, is a powerful tool in medicinal chemistry to investigate the mechanisms of action of a drug. purdue.edumdpi.comnih.gov In the case of ticlopidine, researchers have designed and synthesized various analogs to probe its metabolic activation, identify its molecular targets, and explore alternative biological activities. nih.govnih.gov

One key strategy has been to modify the metabolically labile thiophene ring. nih.govnih.gov Since this ring is essential for the formation of the antiplatelet active metabolite, replacing it allows researchers to study other potential effects of the core structure. For instance, analogs were created where the thiophene ring was replaced with a more stable phenyl group. nih.gov This modification prevents the P450-dependent oxidative metabolism required for antiplatelet activity. nih.gov These new molecules, such as 2-(2-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline, were then used as probes to investigate other biological targets. nih.govnih.gov This approach led to the discovery that these non-metabolized analogs act as inhibitors of ectonucleotidase CD39, an enzyme involved in inflammation and immunity, revealing a separate pharmacological profile for the ticlopidine scaffold. nih.gov

Another challenge in studying ticlopidine's mechanism is the high reactivity and instability of its active thiol metabolite. To overcome this, stabilized derivatives have been utilized in research on the analogous drug clopidogrel. By reacting the unstable metabolite with agents like acrylonitrile, a more stable compound is formed that can be isolated and structurally analyzed. This strategy was crucial in determining the precise chemical structure and stereochemistry of the active entity. Such mechanistic probes are invaluable for understanding the precise molecular interactions between the active metabolite and its biological target, the P2Y12 receptor. nih.gov

Correlating Analytical Findings of trans-Ticlopidine-MP Derivative with Observed Biological Effects in Preclinical Models

The direct correlation between the presence of a specific metabolite and its biological effect is fundamental to understanding a prodrug's mechanism of action. For ticlopidine, preclinical research successfully identified a specific active metabolite, designated UR-4501, and linked its presence to the drug's antiplatelet effects. nih.gov This metabolite is understood to be the trans-Ticlopidine-MP derivative.

In preclinical in vitro models, ticlopidine itself does not inhibit platelet aggregation. nih.gov Similarly, its initial metabolite, 2-oxo-ticlopidine, also shows no direct inhibitory activity. nih.gov However, when 2-oxo-ticlopidine was incubated with rat liver homogenates, a new substance was generated that potently inhibited platelet function. nih.gov This substance was isolated using high-performance liquid chromatography and its chemical structure was determined by mass spectrometry and nuclear magnetic resonance (NMR) analysis to be UR-4501. nih.gov

The biological effects of the analytically confirmed UR-4501 were then tested in preclinical assays. UR-4501 demonstrated a concentration-dependent inhibition of ADP-induced human platelet aggregation, a key effect observed in vivo after ticlopidine administration. nih.gov Furthermore, it strongly inhibited aggregation induced by both ADP and collagen. nih.gov A crucial finding was that the inhibitory effect of UR-4501 on platelets was irreversible; the inhibition persisted even after the platelets were washed. nih.gov This analytical and biological correlation provides strong evidence that the this compound (UR-4501) is the key molecule responsible for the irreversible and long-lasting antiplatelet activity observed following ticlopidine administration. nih.gov

Compound and Metabolite Information

Compound NameAbbreviation / Other NamesRole / Activity
TiclopidineProdrug; inactive in vitro. drugbank.com
2-oxo-ticlopidineIntermediate metabolite; inactive. nih.gov
This compoundUR-4501Active metabolite; potent, irreversible inhibitor of platelet aggregation. nih.gov
2-(2-chlorobenzyl)-1,2,3,4-tetrahydroisoquinolinerationally designed analog; CD39 inhibitor. nih.govnih.gov

Future Research Directions and Translational Potential in Preclinical Science

Development of More Sensitive and Stereoselective Analytical Methods for Metabolites in Complex Biological Matrices

The study of ticlopidine's metabolic activation has been historically challenging due to the instability and reactivity of its active thiol metabolite. nih.gov The development of robust analytical methods is paramount for accurately quantifying metabolites in complex biological samples. Future research will focus on enhancing the sensitivity and stereoselectivity of these methods.

Advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques are central to this effort. nih.gov The development of novel derivatization strategies to stabilize reactive thiol metabolites, such as the creation of the mercaptopurine (MP) derivative, is a key area of investigation. nih.gov These derivatives are more stable and can be more easily quantified. nih.gov Furthermore, the use of chiral chromatography columns is essential for separating and quantifying specific stereoisomers, such as the "trans" and "cis" forms, which may have different biological activities. The goal is to develop methods capable of detecting and quantifying even low-abundance metabolites, providing a more complete picture of the metabolic profile of ticlopidine (B1205844).

Comprehensive Characterization of Less-Studied Metabolites and Their Derivatized Forms

Ticlopidine is metabolized into multiple compounds, and while the main active metabolite has been identified, the roles of many minor or less-studied metabolites are not fully understood. nih.govnih.gov Comprehensive characterization of these metabolites, including their derivatized forms like the trans-Ticlopidine-MP Derivative, is a critical area for future research.

This involves isolating these metabolites, which can be generated in vitro using liver homogenates, and determining their precise chemical structures using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry. nih.govnih.gov By understanding the full spectrum of metabolites, researchers can investigate their individual pharmacological and toxicological profiles. This knowledge is crucial for a complete understanding of ticlopidine's effects and for identifying potential biomarkers of efficacy or adverse reactions.

Application of this compound as a Standard for Metabolic Pathway Elucidation in Research

The availability of well-characterized metabolite standards is essential for elucidating the complex metabolic pathways of drugs. The this compound serves as a valuable analytical standard in preclinical research. Its stable, purified form allows for the accurate identification and quantification of this specific metabolite in various in vitro and in vivo experimental systems.

By using this standard, researchers can precisely map the metabolic fate of ticlopidine, identifying the specific CYP enzymes responsible for its formation. nih.gov This is particularly important given the known genetic polymorphisms in enzymes like CYP2C19, which can affect how individuals metabolize thienopyridines. nih.gov Understanding these pathways in detail can help explain inter-individual variability in response to ticlopidine and may lead to more personalized therapeutic approaches in the future.

Implications of Metabolite Stereochemistry for the Design of Next-Generation Thienopyridine Research Tools

The stereochemistry of thienopyridine metabolites can have a significant impact on their biological activity. nih.gov The "trans" and "cis" isomers of ticlopidine's metabolites may exhibit different potencies and selectivities for the P2Y12 receptor. The study of the this compound provides insights into these structure-activity relationships.

A thorough understanding of how stereochemistry influences pharmacological activity is crucial for the design of next-generation thienopyridine-based research tools and potential therapeutics. By identifying the most active and selective stereoisomer, medicinal chemists can design new compounds with improved efficacy and potentially better safety profiles. This could involve synthesizing compounds that are preferentially metabolized to the desired active isomer or developing stereochemically pure drugs.

Exploration of this compound in Advanced In Vitro and In Vivo (Non-Human) Disease Models beyond Traditional Antithrombosis (e.g., inflammation, cancer research)

Recent research has begun to uncover potential roles for thienopyridines and their derivatives beyond their well-established antithrombotic effects. The intricate link between inflammation and hemostasis suggests that these compounds may have broader therapeutic applications. nih.gov Future research will explore the potential of the this compound in preclinical models of diseases such as inflammation and cancer.

For instance, some studies have suggested that ticlopidine itself may have anti-inflammatory and even anti-cancer properties. nih.govnih.gov The intact form of ticlopidine has been shown to inhibit ecto-nucleoside triphosphate diphosphohydrolase-1 (NTPDase1 or CD39), an enzyme involved in inflammation and immune responses. nih.gov By modulating the levels of extracellular ATP and adenosine (B11128), ticlopidine derivatives could influence the tumor microenvironment. nih.govnih.gov The this compound can be used as a tool to investigate these "off-target" effects in various in vitro cell-based assays and in vivo animal models of inflammatory diseases and cancer, potentially opening up new avenues for therapeutic development. nih.gov

Q & A

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data to map off-target effects. Use network pharmacology models to identify synergistic/antagonistic pathways and validate with CRISPR-interference (CRISPRi) .

Data Management and Reproducibility

Q. What elements should a Data Management Plan (DMP) include for this compound research?

  • Methodological Answer :
  • Data Types: Raw spectra, assay results, computational outputs.
  • Storage: Cloud repositories (e.g., Zenodo) with version control.
  • Metadata: Adopt domain-specific standards (e.g., MIAME for genomics).
  • Sharing: Use CC-BY licenses for public datasets and embargo periods for unpublished data .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Publish detailed protocols on platforms like Protocols.io . Share code (GitHub) and datasets (Figshare) with DOI assignments. Use electronic lab notebooks (ELNs) for real-time data logging and audit trails .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.